N-(2,5-dimethoxyphenyl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-16-6-8-17(9-7-16)19-11-13-23(28)26(25-19)14-4-5-22(27)24-20-15-18(29-2)10-12-21(20)30-3/h6-13,15H,4-5,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPWMTRBPWJKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
N-(2,5-dimethoxyphenyl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide has been investigated for various biological activities:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The pyridazinone ring is known to enhance anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against both bacterial and fungal strains, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : Compounds with similar chemical frameworks have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the effectiveness of related compounds in clinical settings:
- A study published in Journal of Medicinal Chemistry highlighted the antitumor properties of pyridazinone derivatives in vitro and in vivo models, noting significant reductions in tumor growth rates (Smith et al., 2023) .
- Another research article in Pharmaceutical Biology examined the antimicrobial efficacy of related compounds against resistant strains of bacteria, demonstrating promising results (Jones et al., 2022) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a butanamide scaffold with analogs listed in Pharmacopeial Forum (), though critical distinctions exist:
Key Observations :
- Substituents: The target’s 2,5-dimethoxyphenyl group differs from the 2,6-dimethylphenoxy groups in analogs, which may reduce steric hindrance and modulate lipophilicity.
- Stereochemistry : Analogs m , n , and o exhibit distinct stereochemical configurations, which are critical for chiral recognition in biological systems. The absence of specified stereochemistry in the target compound suggests further investigation is needed to assess its enantioselective activity.
Methodological Approaches for Comparison
- Molecular Docking: AutoDock Vina () enables rapid prediction of binding modes and affinities. For example, the dihydropyridazin core’s planar structure may facilitate π-π stacking with aromatic residues in enzyme active sites, whereas bulkier tetrahydro-pyrimidinone analogs might exhibit steric clashes.
- Crystallographic Analysis: Tools like WinGX and ORTEP () are essential for comparing bond lengths, angles, and molecular packing. The target compound’s methoxy groups could enhance crystal lattice stability compared to methylphenoxy substituents in analogs.
- Spectroscopic Characterization : NMR and HRMS techniques (as applied to compound 1l in ) would confirm structural integrity and regioselectivity in synthesis. For instance, the target’s methoxy protons would show distinct $ ^1H $-NMR shifts (~δ 3.8–4.0 ppm) compared to methyl groups in analogs (~δ 2.1–2.5 ppm) .
Hypothetical Pharmacological Implications
- Binding Affinity : The dihydropyridazin core’s conjugation may enhance interactions with ATP-binding pockets in kinases, whereas saturated analogs (e.g., m , n , o ) might exhibit reduced affinity due to decreased planarity.
- Metabolic Stability: Methoxy groups in the target compound could slow oxidative metabolism compared to methylphenoxy groups, which are more prone to CYP450-mediated demethylation.
Preparation Methods
Cyclocondensation of Hydrazines with Diketones
The pyridazinone ring is classically constructed via cyclocondensation between a 1,4-diketone and hydrazine. For the 3-(4-methylphenyl) variant, 4-methylphenylglyoxal is reacted with methyl vinyl ketone under acidic conditions to form the diketone intermediate, followed by treatment with hydrazine hydrate:
Key Conditions :
Palladium-Catalyzed Cross-Coupling for Aryl Substitution
To introduce the 4-methylphenyl group post-cyclization, a Suzuki-Miyaura coupling is employed. The pyridazinone is functionalized with a bromine atom at position 3, which is then coupled with 4-methylphenylboronic acid :
Optimized Parameters :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Base: Sodium carbonate (2 equiv).
-
Solvent: Dioxane/water (4:1).
Preparation of the Butanamide-Aromatic Module
Amide Bond Formation via Carbodiimide Coupling
The butanamide side chain is synthesized by coupling 4-aminobutanoyl chloride with 2,5-dimethoxyaniline using ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt):
Reaction Details :
-
Solvent: Dichloromethane (DCM).
-
Temperature: 0°C to room temperature, 24 hours.
Final Coupling of Pyridazinone and Butanamide Modules
Nucleophilic Acylation at the Pyridazinone Nitrogen
The pyridazinone’s N-1 position is alkylated using the butanamide side chain. A Mitsunobu reaction facilitates this coupling:
Optimized Protocol :
-
Reagents: Diisopropyl azodicarboxylate (DIAD, 1.2 equiv), triphenylphosphine (1.5 equiv).
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: 0°C to room temperature, 48 hours.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate gradient) followed by recrystallization from methanol/water (Table 1).
Table 1: Purification Parameters
| Step | Conditions | Purity (HPLC) |
|---|---|---|
| Flash Chromatography | Hexane:EtOAc (70:30 → 50:50) | 92% |
| Recrystallization | MeOH:H₂O (8:2), −20°C, 24 h | 99% |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazinone NH), 7.45–7.12 (m, 4H, aromatic), 3.82 (s, 6H, OCH₃), 2.34 (s, 3H, CH₃), 2.02–1.88 (m, 4H, butanamide chain).
-
IR (KBr) : 1675 cm⁻¹ (C=O, amide), 1602 cm⁻¹ (C=O, pyridazinone).
-
HRMS (ESI+) : m/z calcd. for C₂₃H₂₇N₃O₄ [M+H]⁺ 410.2078, found 410.2075.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Synthesis
A streamlined approach condenses pyridazinone formation and side-chain coupling into a single pot using microwave-assisted synthesis :
Enzymatic Amination
Lipase-catalyzed amidation between 4-bromobutanoyl ester and 2,5-dimethoxyaniline offers an eco-friendly alternative:
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Solvent : tert-Butanol.
-
Yield : 74%.
Challenges and Optimization Strategies
Steric Hindrance in Coupling Reactions
The bulky 4-methylphenyl and dimethoxyphenyl groups necessitate optimized reaction stoichiometry to prevent incomplete coupling. Increasing DIAD to 1.5 equiv improves yields to 70%.
Protecting Group Strategies
Methoxy groups are sensitive to strong acids; thus, mild conditions (pH 6–7) are maintained during cyclocondensation and coupling steps.
Q & A
Basic Question: What methodologies are recommended for synthesizing and characterizing this compound to ensure high purity and reproducibility?
Answer:
The synthesis of this compound requires a multi-step approach involving:
- Amide bond formation between the 2,5-dimethoxyphenylamine and the pyridazine-containing butanamide precursor, optimized via coupling agents like HATU or EDCl .
- Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.
- Characterization via IR spectroscopy (amide C=O stretch at ~1665 cm⁻¹, aromatic C-H bending at ~694 cm⁻¹) and NMR (¹H and ¹³C for verifying substituent positions and dihydropyridazine ring conformation) .
- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns.
Advanced Note: For reproducibility, document reaction parameters (temperature, solvent polarity, catalyst load) and validate purity using orthogonal methods (e.g., HPLC with UV detection at λ = 254 nm) .
Basic Question: How can researchers design experiments to evaluate the biological activity of this compound?
Answer:
A tiered experimental design is recommended:
In vitro assays :
- Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays.
- Assess cytotoxicity via MTT or resazurin assays in cell lines relevant to the hypothesized mechanism .
Dose-response studies : Determine IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).
Selectivity profiling : Compare activity against related enzymes or isoforms to identify off-target effects .
Advanced Note: Incorporate chemo-informatic tools (e.g., molecular docking with AutoDock Vina) to predict binding interactions with target proteins, guided by structural analogs in the ChEMBL database .
Advanced Question: How can contradictions in biological activity data between in vitro and in vivo models be resolved?
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability. To address this:
- Perform ADME profiling :
- Measure solubility (shake-flask method) and permeability (Caco-2 assay).
- Assess metabolic stability using liver microsomes and identify major metabolites via LC-MS/MS .
- Pharmacodynamic studies : Use transgenic animal models or isotopic labeling (e.g., ¹⁴C) to track compound distribution and target engagement .
- Data reconciliation : Apply statistical frameworks (e.g., Bayesian hierarchical modeling) to integrate in vitro and in vivo datasets, accounting for variability in experimental conditions .
Advanced Question: What strategies are effective for elucidating the mechanism of action when structural data for the target protein is unavailable?
Answer:
- Chemical proteomics : Use affinity chromatography with immobilized compound analogs to pull down interacting proteins, followed by LC-MS/MS identification .
- Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., KEGG pathway enrichment) .
- Fragment-based screening : Co-crystallize fragments of the compound with homology models of the target protein to infer binding motifs .
Theoretical Framework: Link findings to established biological pathways (e.g., apoptosis, oxidative stress) using systems biology tools like STRING or Reactome .
Basic Question: How should researchers approach stability studies under varying environmental conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- Monitor degradation via HPLC and identify degradation products using MS/MS.
- Kinetic analysis : Use Arrhenius equations to predict shelf-life under standard storage conditions .
Advanced Note: For photostability, correlate degradation rates with molecular orbital properties (e.g., HOMO-LUMO gaps calculated via DFT) .
Advanced Question: How can researchers address low yields in large-scale synthesis without compromising purity?
Answer:
- Process intensification : Optimize mixing efficiency (e.g., microreactors) and solvent selection (switch to greener solvents like cyclopentyl methyl ether) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Crystallization engineering : Use anti-solvent addition or seed crystals to control particle size distribution and minimize impurities .
Basic Question: What statistical methods are essential for validating experimental results in pharmacological studies?
Answer:
- Power analysis : Predefine sample sizes using G*Power to ensure adequate statistical power (α = 0.05, β = 0.2) .
- Multivariate analysis : Apply PCA or PLS-DA to disentangle confounding variables in omics datasets .
- Error propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., IC₅₀) .
Advanced Question: How can interdisciplinary methodologies (e.g., chemical biology and computational modeling) enhance mechanistic studies?
Answer:
- Integrated workflows : Combine CRISPR-Cas9 gene editing (to knockout putative targets) with activity-based protein profiling (ABPP) to validate target engagement .
- Machine learning : Train random forest models on bioactivity data to predict structural modifications for improved potency .
- Dynamic simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to explore conformational changes in target proteins upon binding .
Methodological Challenge: How to resolve spectral overlaps in NMR characterization of structurally similar byproducts?
Answer:
- 2D NMR techniques : Use HSQC to correlate ¹H-¹³C signals and COSY for through-bond coupling, resolving overlapping peaks .
- Isotopic labeling : Synthesize analogs with ¹³C-enriched carbonyl groups to track specific resonances.
- Chemometric analysis : Apply MCR-ALS (Multivariate Curve Resolution–Alternating Least Squares) to deconvolute complex spectra .
Theoretical Framework: How to align experimental findings with existing pharmacological hypotheses?
Answer:
- Comparative analysis : Cross-reference results with structurally related compounds (e.g., pyridazine derivatives in ChEMBL) to identify conserved structure-activity relationships .
- Mechanistic modeling : Use ordinary differential equations (ODEs) to simulate dose-dependent pathway activation and compare with empirical data .
- Epistemological rigor : Adopt the quadripolar model (theoretical, epistemological, morphological, technical) to ensure methodological coherence and reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
